molecular formula C16H22N2O3 B2816142 3-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-1-(oxan-4-yl)urea CAS No. 2034566-10-2

3-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-1-(oxan-4-yl)urea

Cat. No.: B2816142
CAS No.: 2034566-10-2
M. Wt: 290.363
InChI Key: NIJWUMKCCXEOHO-UHFFFAOYSA-N
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Description

3-[(2-Hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-1-(oxan-4-yl)urea is a synthetic urea derivative featuring a 2-hydroxy-2,3-dihydro-1H-inden-2-ylmethyl substituent linked to a tetrahydropyran (oxan-4-yl) group via a urea bridge.

Properties

IUPAC Name

1-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-15(18-14-5-7-21-8-6-14)17-11-16(20)9-12-3-1-2-4-13(12)10-16/h1-4,14,20H,5-11H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJWUMKCCXEOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)NCC2(CC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on core scaffolds, substituents, and inferred biological relevance.

Core Structural Features and Substituents

Target Compound
  • Core : Urea.
  • Oxan-4-yl (tetrahydropyran): A six-membered oxygen-containing ring, likely improving solubility and metabolic stability compared to purely aromatic systems.
Analog 1 : N-((2-Hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide
  • Core : Isoxazole carboxamide.
  • Substituents: Similar 2-hydroxy-2,3-dihydro-1H-inden-2-ylmethyl group.
  • Key Difference : Replacement of urea with an isoxazole carboxamide reduces hydrogen-bonding capacity but introduces aromaticity for target binding.
Analog 2 : MDVN1001 (5-(8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-7-(5-(piperidin-4-yl)-2,3-dihydro-1H-inden-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine)
  • Core : Pyrrolo-pyrimidine.
  • Substituents :
    • 2,3-Dihydro-1H-inden-2-yl : Lacks the hydroxyl group but retains bicyclic hydrophobicity.
    • Piperidin-4-yl : A basic nitrogen-containing ring, enhancing solubility and target engagement.
  • Biological Relevance : Demonstrated dual inhibition of Bruton’s tyrosine kinase (BTK) and PI3Kδ, highlighting the indenyl group’s role in kinase binding .
Analog 3 : 3-((2,3-Dihydro-1H-inden-2-yl)oxy)-4-(3-((2,3-dihydro-1H-inden-2-yl)oxy)-4-nitrobenzamido)benzoate (14ee)
  • Core : Benzamido-benzoate ester.
  • Substituents :
    • Two 2,3-dihydro-1H-inden-2-yloxy groups linked via ether bonds.
    • Nitro group for electron-withdrawing effects.
  • Key Difference : Esters and nitro groups confer distinct electronic properties compared to urea.

Comparative Analysis of Structural and Functional Properties

Property Target Compound Analog 1 Analog 2 (MDVN1001)
Core Scaffold Urea Isoxazole carboxamide Pyrrolo-pyrimidine
Indenyl Modification 2-Hydroxy-2,3-dihydro-1H-indenyl 2-Hydroxy-2,3-dihydro-1H-indenyl 2,3-Dihydro-1H-indenyl (no hydroxyl)
Polar Group Oxan-4-yl 3,5-Dimethylisoxazole Piperidin-4-yl
Hydrogen-Bond Capacity High (urea NH groups) Moderate (amide NH) Low (amine and pyrimidine N)
Therapeutic Target Hypothesized kinase/proteasome Undisclosed (screened for activity) BTK, PI3Kδ (confirmed inhibitors)
Key Observations :

Hydroxyindenyl vs. Plain Indenyl: The hydroxyl group in the target compound and Analog 1 may enhance target binding via hydrogen bonding, whereas non-hydroxylated indenyl groups (e.g., MDVN1001) prioritize hydrophobic interactions .

Urea vs.

Oxan-4-yl vs. Piperidine : The oxan-4-yl group’s ether oxygen may improve solubility over piperidine’s basic nitrogen, which could influence pharmacokinetics .

Q & A

Basic: What are the standard synthetic routes for preparing 3-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-1-(oxan-4-yl)urea?

The synthesis typically involves multi-step organic reactions, including:

  • Urea bond formation via coupling of an isocyanate intermediate with a hydroxyl-containing indene derivative (e.g., 2-hydroxy-2,3-dihydro-1H-inden-2-ylmethanol).
  • Oxane ring introduction through nucleophilic substitution or Mitsunobu reactions, as seen in analogous urea derivatives .
  • Purification using semi-preparative HPLC to isolate diastereomers, followed by lyophilization for stability .

Advanced: How can researchers optimize reaction yields for stereoisomers during synthesis?

  • Chiral resolution : Employ chiral stationary phases in HPLC to separate enantiomers, as demonstrated in peptidomimetic syntheses .
  • Catalytic asymmetric synthesis : Use organocatalysts or transition-metal complexes to favor specific stereocenters during urea bond formation.
  • Reaction monitoring : Utilize real-time NMR or mass spectrometry to track intermediates and adjust reaction conditions (e.g., temperature, solvent polarity) .

Basic: What techniques are recommended for structural characterization of this compound?

  • X-ray crystallography : Use SHELXL for high-resolution refinement of crystal structures, particularly for resolving hydrogen-bonding networks in the urea moiety .
  • NMR spectroscopy : Assign peaks using 1H^1H-13C^{13}C HSQC and NOESY to confirm stereochemistry and substituent positioning .
  • Mass spectrometry : ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns .

Advanced: How can discrepancies in crystallographic data (e.g., bond angles, torsion) be resolved?

  • Data validation : Cross-check with the wwPDB validation suite to identify outliers in geometric parameters .
  • Density functional theory (DFT) : Compare experimental bond lengths/angles with computational models to assess steric or electronic distortions .
  • Multi-conformer refinement : Use SHELXL’s flexible restraints to model dynamic regions (e.g., oxane ring puckering) .

Basic: What in vitro assays are suitable for initial pharmacological screening?

  • Enzyme inhibition : Test against kinases (e.g., B-Raf) using fluorescence-based assays, as seen in structurally related urea derivatives .
  • Cellular viability : Employ MTT assays in cancer cell lines (e.g., A375 melanoma) to assess antiproliferative activity .
  • Binding affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins like proteasomes .

Advanced: How should researchers address contradictions in bioactivity data across studies?

  • Experimental replication : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Off-target profiling : Use kinome-wide screens or proteomic approaches to identify confounding interactions .
  • Pharmacokinetic correlation : Link in vitro IC50_{50} values to in vivo exposure levels, adjusting for plasma protein binding .

Basic: What methods are used to determine solubility and stability?

  • Thermogravimetric analysis (TGA) : Quantify thermal decomposition profiles under nitrogen atmosphere .
  • High-throughput solubility screening : Use nephelometry in buffers of varying pH (1.2–7.4) to simulate physiological conditions .
  • Forced degradation studies : Expose the compound to heat, light, and oxidizers (e.g., H2_2O2_2) to identify degradation products via LC-MS .

Advanced: How can molecular docking predict interactions with biological targets?

  • Ligand preparation : Generate 3D conformers using OpenEye’s OMEGA, accounting for urea tautomerism .
  • Binding site flexibility : Employ induced-fit docking (e.g., Schrödinger Suite) to model conformational changes in the target (e.g., B-Raf kinase) .
  • Free energy calculations : Use MM-GBSA to rank binding poses and validate with mutagenesis data (e.g., Ala-scanning) .

Basic: What analytical approaches confirm chiral purity?

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients to resolve enantiomers .
  • Circular dichroism (CD) : Compare experimental spectra with computational predictions for absolute configuration .
  • Polarimetry : Measure specific rotation and compare to literature values for related indene derivatives .

Advanced: What strategies improve metabolic stability in preclinical models?

  • Liver microsome assays : Identify metabolic soft spots using human/rodent microsomes with NADPH cofactors .
  • Deuterium/halogenation : Introduce deuterium at labile C-H bonds or halogens (e.g., Cl) to block cytochrome P450 oxidation .
  • Prodrug design : Mask polar groups (e.g., hydroxyl) with ester linkages to enhance bioavailability .

Basic: How is acute toxicity assessed in early development?

  • MTD studies : Administer escalating doses in rodents (e.g., Sprague-Dawley rats) to determine maximum tolerated dose .
  • Histopathology : Examine liver, kidney, and heart tissues for necrosis or inflammation post-administration .
  • Biomarker monitoring : Track serum ALT/AST and creatinine levels to detect hepatorenal toxicity .

Advanced: What integrative models link pharmacokinetics to efficacy?

  • Compartmental PK/PD modeling : Use NONMEM to correlate plasma concentrations with tumor growth inhibition in xenografts .
  • Biomarker-driven dosing : Establish EC50_{50} thresholds for target engagement (e.g., >60% pMEK1 inhibition for tumor stasis) .
  • Interspecies scaling : Apply allometric principles to predict human doses from preclinical data .

Basic: What computational tools predict physicochemical properties?

  • LogP calculation : Use MarvinSketch or ACD/Labs to estimate partition coefficients .
  • pKa prediction : Employ Jaguar (Schrödinger) for acid/base dissociation constants, critical for solubility .
  • Molecular dynamics (MD) : Simulate aqueous solubility with GROMACS, incorporating explicit solvent models .

Advanced: How can researchers validate off-target effects in complex biological systems?

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with broad-spectrum probes .
  • CRISPR screening : Perform genome-wide knockout studies to identify synthetic lethal partners .
  • Transcriptomics : Analyze RNA-seq data from treated vs. untreated cells to map pathway perturbations .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods with HEPA filters to avoid inhalation of fine particles .
  • Waste disposal : Neutralize reactive intermediates (e.g., isocyanates) with aqueous ethanol before disposal .

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